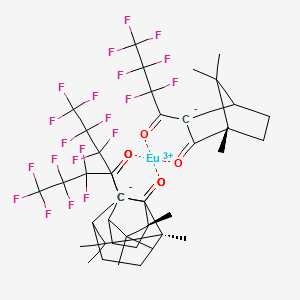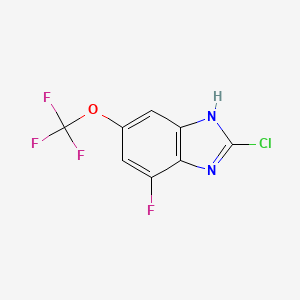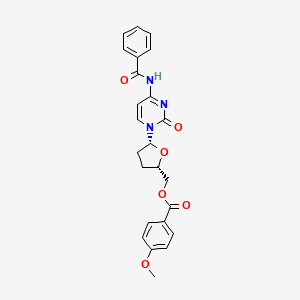
5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine is a synthetic nucleoside analog known for its potent antiviral properties. It is primarily used in biomedical research, particularly in the study of viral infections caused by retroviruses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine involves multiple steps, including the protection of hydroxyl groups, selective acylation, and deprotection. The process typically starts with the protection of the 5’-hydroxyl group using p-anisoyl chloride, followed by the protection of the N4-amino group with benzoyl chloride. The 2’,3’-dideoxycytidine core is then constructed through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions are optimized to minimize by-products and enhance the efficiency of each step .
化学反応の分析
Types of Reactions
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the protected groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine, depending on the specific reagents and conditions used .
科学的研究の応用
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral therapies, particularly against retroviruses.
Industry: Utilized in the development of diagnostic tools and assays for viral infections.
作用機序
The mechanism of action of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This effectively inhibits viral replication and reduces the viral load in infected cells.
類似化合物との比較
Similar Compounds
2’,3’-Dideoxycytidine: A nucleoside analog with similar antiviral properties but lacks the protective groups found in 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine.
Zidovudine (AZT): Another nucleoside analog used in antiviral therapy, but with a different mechanism of action.
Lamivudine (3TC): A nucleoside analog with a similar mechanism of action but different chemical structure.
Uniqueness
5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine is unique due to its specific protective groups, which enhance its stability and bioavailability compared to other nucleoside analogs. These modifications also allow for more targeted antiviral activity.
特性
分子式 |
C24H23N3O6 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
[(2S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate |
InChI |
InChI=1S/C24H23N3O6/c1-31-18-9-7-17(8-10-18)23(29)32-15-19-11-12-21(33-19)27-14-13-20(26-24(27)30)25-22(28)16-5-3-2-4-6-16/h2-10,13-14,19,21H,11-12,15H2,1H3,(H,25,26,28,30)/t19-,21+/m0/s1 |
InChIキー |
WNQFXLNNTCLNDZ-PZJWPPBQSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)

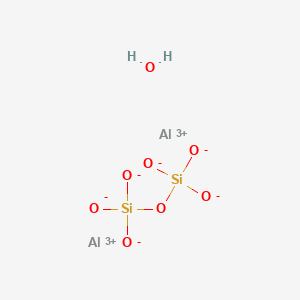
![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)
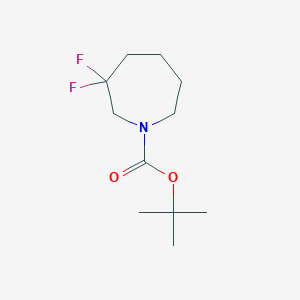
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
